molecular formula C14H9FN2O2S B2731573 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 956704-21-5

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2731573
M. Wt: 288.3
InChI Key: PTBHDPBHSHVBGP-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring (which has a fluorine atom at the 4-position) and a thiophene ring . The exact structure would need to be confirmed by techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the 3- and 5-positions of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the thiophene ring could influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of novel Schiff bases, using related chemical structures, demonstrated the potential antimicrobial activity of synthesized compounds. By employing the Gewald synthesis technique and Vilsmeier-Haack reaction, novel Schiff bases were synthesized and showed excellent antimicrobial activity against various microorganisms, highlighting the compound's relevance in developing antimicrobial agents (Puthran et al., 2019).

Decarboxylative Fluorination

Research into the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole, with Selectfluor provides insights into synthesizing fluorinated derivatives. Such methodologies contribute to the broader field of organic synthesis, allowing for the creation of electron-rich, fluorinated compounds that have potential applications in medicinal chemistry and materials science (Yuan et al., 2017).

Structural Characterization and Crystallography

The synthesis and structural characterization of N-substituted pyrazolines, including related compounds, underline the importance of crystallography in understanding molecular conformations and interactions. Such studies are crucial for the rational design of molecules with desired physical, chemical, or biological properties (Loh et al., 2013).

Anticancer Activity

A novel fluoro-substituted compound demonstrated significant anti-lung cancer activity, showcasing the therapeutic potential of fluorinated pyrazole derivatives. This aligns with the broader research trend of designing and synthesizing novel compounds with specific anticancer activities (Hammam et al., 2005).

Chemokine Receptor Antagonism

Compounds structurally related to 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid have been identified as potent CC chemokine receptor 1 (CCR1) antagonists, which could be valuable for treating inflammatory diseases such as rheumatoid arthritis. Such research highlights the compound's utility in developing new therapeutic agents (Latli et al., 2018).

Synthesis of Fluorescent Dyes

Research on highly fluorescent dyes incorporating pyrazole derivatives underscores the compound's potential application in developing new materials for sensing and optical applications. The study of these dyes' conformational restrictions and fluorescence properties can inform the design of advanced fluorescent markers and sensors (Wrona-Piotrowicz et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Pyrazole derivatives are an active area of research due to their wide range of biological activities .

properties

IUPAC Name

1-(4-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBHDPBHSHVBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

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